molecular formula C23H23N5O4 B2640286 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 951478-68-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No. B2640286
CAS RN: 951478-68-5
M. Wt: 433.468
InChI Key: NSVAQXYUTBVBLA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazolotriazine core, which is a type of heterocyclic compound. This core is substituted with a phenyl group and an acetamide group that is further substituted with a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolotriazine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been studied. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

Antipyrine-Based Heterocycles

Research has described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety. These compounds demonstrated anticancer and antimicrobial activities (Riyadh et al., 2013).

Pyrazolo[1,5-a]-1,3,5-triazines Synthesis

Unsymmetrical Dialkylpyrazolo[1,5-a]-1,3,5-triazines

A method for synthesizing unsymmetrical 2,4-dialkylpyrazolo[1,5-a]-1,3,5-triazines has been reported, illustrating a unique two-step approach (Novinson et al., 1974).

Antipyrine Moiety Incorporation

Pyridones, Pyrazolo[2,3-a]pyrimidines, and Pyrazolo[5,1-c]triazines

The condensation of 4-aminoantipyrine with various ethyl esters has been explored to synthesize compounds incorporating the antipyrine moiety, demonstrating a route to these heterocyclic derivatives (Farag et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use and the results of further studies. For example, if it shows promise as a drug, future directions could include further preclinical testing and eventually clinical trials .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-31-20-9-8-16(12-21(20)32-2)10-11-24-22(29)14-27-23(30)19-13-18(26-28(19)15-25-27)17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVAQXYUTBVBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

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